Hexyl 2,3-dichloropropanoate
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Overview
Description
Hexyl 2,3-dichloropropanoate is an organic compound with the molecular formula C9H16Cl2O2. It is a chlorinated ester, characterized by the presence of two chlorine atoms and an ester functional group. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 2,3-dichloropropanoate can be synthesized through the esterification of 2,3-dichloropropanoic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2,3-dichloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used, with common reagents being hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Hexanol and 2,3-dichloropropanoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Hexyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a chemical probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of hexyl 2,3-dichloropropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine atoms and the ester group play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Hexyl 2,3-dichloropropanoate can be compared with other chlorinated esters, such as:
- Methyl 2,3-dichloropropanoate
- Ethyl 2,3-dichloropropanoate
- Butyl 2,3-dichloropropanoate
These compounds share similar structural features but differ in the length of the alkyl chain. This compound is unique due to its longer hexyl chain, which can influence its physical properties and reactivity.
Properties
CAS No. |
89876-48-2 |
---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
hexyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-13-9(12)8(11)7-10/h8H,2-7H2,1H3 |
InChI Key |
DURNFAFSEXFKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(CCl)Cl |
Origin of Product |
United States |
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